molecular formula C6H5ClN4 B2801442 2-Chloro-6-hydrazinylpyridine-4-carbonitrile CAS No. 107445-56-7

2-Chloro-6-hydrazinylpyridine-4-carbonitrile

Cat. No.: B2801442
CAS No.: 107445-56-7
M. Wt: 168.58
InChI Key: PZDSDKASWBQINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-hydrazinylpyridine-4-carbonitrile is a chemical compound with the molecular formula C6H5ClN4 and a molecular weight of 168.59 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydrazinylpyridine-4-carbonitrile typically involves the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the reduction of the nitro group to a hydrazine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydrazinylpyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Chloro-6-hydrazinylpyridine-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-hydrazinylpyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-hydrazinylpyridine-4-carbonitrile is unique due to the presence of both a hydrazine group and a nitrile group on the pyridine ring.

Properties

IUPAC Name

2-chloro-6-hydrazinylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-5-1-4(3-8)2-6(10-5)11-9/h1-2H,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDSDKASWBQINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1NN)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 30.6 g of 2,6-dichloropyridine-4-carbonitrile and 100 ml of dimethylsulfoxide was cooled to 0° C. in an ice bath and 26 g of hydrazine hydrate was added dropwise at a rate such that the temperature remained below 30° C. A heavy yellow precipitate formed and, after 2 hours, the reaction mixture was poured into 200 ml of water. The yellow solid was collected by filtration and dried to give 6-chloro-2-hydrazinopyridine-4-carbonitrile melting at about 208°-210° C.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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